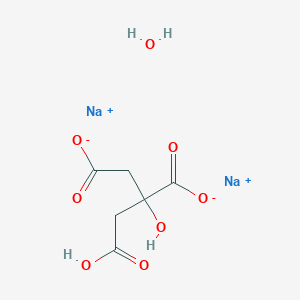
Citrate d'hydrogène disodique sesquihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium hydrogen citrate sesquihydrate is a reagent employed in the investigation of mediatorless laccase cathodes as half-cell electrode under galvanostatic load by using a two-compartment set up . It is used in the extraction of organ/tissue samples . It is also known as an acid salt of citric acid .
Molecular Structure Analysis
The molecular formula of Disodium hydrogen citrate sesquihydrate is C6H6Na2O7·1.5H2O . The molecular weight is 263.11 g/mol .Physical And Chemical Properties Analysis
Disodium hydrogen citrate sesquihydrate is a white crystalline powder . It has a melting point of 149 °C . It is soluble in water .Relevant Papers One paper discusses the crystal structure of Disodium hydrogen citrate sesquihydrate . Another paper mentions its use in the investigation of mediatorless laccase cathodes .
Applications De Recherche Scientifique
Étude des cathodes à laccases sans médiateur
Le citrate d'hydrogène disodique sesquihydraté est utilisé comme réactif dans l'étude des cathodes à laccases sans médiateur en tant qu'électrode à demi-cellule sous charge galvanostatique en utilisant une configuration à deux compartiments . Cette application est cruciale dans le domaine de l'électrochimie et du stockage d'énergie.
Extraction d'échantillons d'organes/de tissus
Ce composé est utilisé dans l'extraction d'échantillons d'organes/de tissus . Il est particulièrement utile dans le domaine de la biochimie et de la biologie moléculaire où les échantillons de tissus doivent être extraits pour une analyse plus approfondie.
Analyse des pesticides multiclasses
Le citrate d'hydrogène disodique sesquihydraté est utilisé dans l'analyse des pesticides multiclasses par méthode multirésidus basée sur la préparation de l'échantillon par QuEChERS modifiée et la détection par chromatographie en phase gazeuse couplée à la spectrométrie de masse à simple quadripôle . Cette application est importante dans le domaine des sciences de l'environnement et de la sécurité alimentaire.
Utilisation dans les méthodes d'extraction QuEChERS
Il peut être utilisé dans l'extraction d'échantillons d'organes/de tissus en utilisant les méthodes d'extraction QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) . C'est une méthode largement utilisée dans le domaine de la chimie analytique.
Mécanisme D'action
Target of Action
Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Mode of Action
Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .
Biochemical Pathways
The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .
Pharmacokinetics
It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .
Result of Action
The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Analyse Biochimique
Biochemical Properties
Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .
Cellular Effects
It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.
Molecular Mechanism
It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.
Temporal Effects in Laboratory Settings
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.
Metabolic Pathways
Disodium hydrogen citrate sesquihydrate is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .
Transport and Distribution
Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.
Subcellular Localization
Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium hydrogen citrate sesquihydrate involves the reaction of citric acid with sodium hydroxide in the presence of water to form Disodium hydrogen citrate. The resulting Disodium hydrogen citrate is then reacted with water to form Disodium hydrogen citrate sesquihydrate.", "Starting Materials": [ "Citric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve citric acid in water to form a solution", "Step 2: Add sodium hydroxide to the citric acid solution while stirring continuously", "Step 3: Continue stirring until all the sodium hydroxide has dissolved", "Step 4: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours", "Step 5: Allow the reaction mixture to cool to room temperature", "Step 6: Filter the resulting Disodium hydrogen citrate and wash with water", "Step 7: Dissolve the Disodium hydrogen citrate in water", "Step 8: Allow the solution to cool to 20-25°C", "Step 9: Filter the resulting Disodium hydrogen citrate sesquihydrate and wash with water", "Step 10: Dry the Disodium hydrogen citrate sesquihydrate at 50-60°C until a constant weight is obtained" ] } | |
Numéro CAS |
6132-05-4 |
Formule moléculaire |
C6H8Na2O8 |
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
disodium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
Clé InChI |
XNZQCYSOYHAYII-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |
Synonymes |
SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



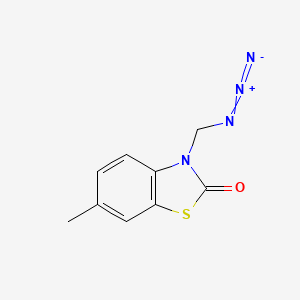

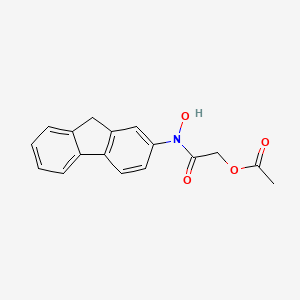

![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)
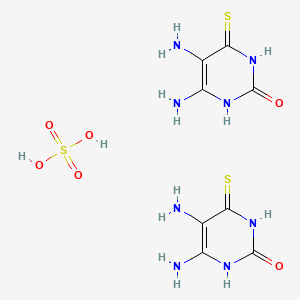

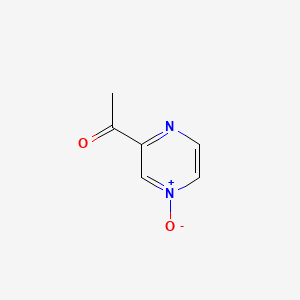

![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)
